molecular formula C16H14FN3O2 B10925964 methyl 6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10925964
M. Wt: 299.30 g/mol
InChI Key: IPRHDYTXUSFILL-UHFFFAOYSA-N
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Description

Methyl 6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a fluorophenyl group and a carboxylate ester group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium ethoxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or DMF .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of methyl 6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The molecular targets and pathways involved include the inhibition of nitric oxide synthase and tumor necrosis factor-α production .

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

methyl 6-(4-fluorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C16H14FN3O2/c1-9-14-12(16(21)22-3)8-13(18-15(14)20(2)19-9)10-4-6-11(17)7-5-10/h4-8H,1-3H3

InChI Key

IPRHDYTXUSFILL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)OC)C

Origin of Product

United States

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